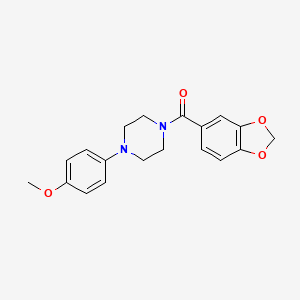
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has gained popularity as a recreational drug in recent years. BZP was initially developed as a potential antidepressant, but its use as a recreational drug has overshadowed its medicinal properties.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a dopamine and serotonin agonist, which leads to the release of these neurotransmitters in the brain. This results in a feeling of euphoria and increased energy. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine also inhibits the reuptake of dopamine and serotonin, which prolongs their effects in the brain.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been associated with seizures, hallucinations, and other adverse effects in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been used as a research tool to study the effects of dopamine and serotonin on behavior and physiology. It has also been used to study the mechanisms of drug addiction and abuse. However, the psychoactive effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine make it difficult to use in controlled laboratory experiments.
Zukünftige Richtungen
Future research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine should focus on its potential therapeutic effects for neurological and psychiatric disorders. Studies should also investigate the long-term effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine on the brain and body. Additionally, research should focus on developing safer and more effective alternatives to 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine for recreational use.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound that has gained popularity as a recreational drug in recent years. It has also been studied extensively for its potential therapeutic effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a dopamine and serotonin agonist, which leads to the release of these neurotransmitters in the brain. It has been associated with adverse effects in some individuals. Future research should focus on its potential therapeutic effects and developing safer alternatives for recreational use.
Synthesemethoden
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine involves the reaction of piperazine with 3,4-methylenedioxybenzaldehyde. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting product is then purified using column chromatography to obtain pure 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties in animal models. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia. However, due to its psychoactive effects, the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine as a therapeutic agent has been limited.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-5-3-15(4-6-16)20-8-10-21(11-9-20)19(22)14-2-7-17-18(12-14)25-13-24-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVRVUUEKLDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)

![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![2-(4-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5687022.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)

![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)
![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)

![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)